

A Comparative Analysis of the Biological Prowess of Substituted 2-Methylquinolines

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of substituted 2-methylquinolines, supported by experimental data. The quinoline scaffold, a key heterocyclic motif, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This analysis delves into the structure-activity relationships of substituted 2-methylquinolines, presenting a comparative overview of their efficacy in various biological assays. By summarizing quantitative data and detailing experimental methodologies, this guide aims to provide a valuable resource for the advancement of novel therapeutics based on the versatile 2-methylquinoline core.

Anticancer Activity: A Targeted Approach to Cytotoxicity

Substituted 2-methylquinolines have emerged as a promising class of compounds in oncology, demonstrating significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.

The following table summarizes the in vitro anti-proliferative activity of selected substituted 2-methylquinoline and related quinoline derivatives, with their potency typically expressed as the

half-maximal inhibitory concentration (IC50).

Compound/Derivative Class	Substitution Pattern	Cancer Cell Line	IC50 (μM)
2-Arylquinolines	C-6 substituted 2-phenylquinolines	PC3 (Prostate)	31.37 - 34.34
HeLa (Cervical)	8.3		
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines	-	HeLa (Cervical)	13.15
Quinoline-based EGFR/HER-2 dual-target inhibitors	-	MCF-7 (Breast), A-549 (Lung)	0.025 - 0.082
2,3-Diarylquinolines	6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline	Hep 3B (Hepatocellular), H1299 (Lung), MDA-MB-231 (Breast)	0.71 - 1.46

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Substituted 2-methylquinolines have been shown to possess significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

The table below presents a comparative overview of the MIC values for various quinoline derivatives against selected microbial strains.

Compound/Derivative Class	Microbial Strain	MIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrids	Cryptococcus neoformans	15.6
Candida spp., Aspergillus spp.	62.5	
Staphylococcus aureus	2	
Mycobacterium tuberculosis H37Rv	10 - 20	
9-bromo substituted indolizinoquinoline-5,12-dione derivatives	E. coli ATCC25922, S. aureus (MRSA)	2
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids	S. pneumoniae ATCC 49619	≤ 0.008
Quinolinequinones	Staphylococcus aureus	1.22
Staphylococcus epidermidis	1.22	
Enterococcus faecalis	4.88	

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a multitude of diseases. Certain substituted quinoline derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit inflammatory enzymes or reduce the production of inflammatory cytokines.

Compound/Derivative Class	Assay/Target	Activity
6- and 7-aminoquinazoline derivatives	TNF- α production in LPS-stimulated human peripheral blood monocytes	IC ₅₀ \approx 5 μ M[1]
3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one	Carrageenan-induced rat paw edema	32.5% inhibition[2]
3-chloro-1-(aryl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-ones	Carrageenan-induced rat paw edema	Significant inhibition

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (substituted 2-methylquinolines) and incubated for a further 24-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 μ L of dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

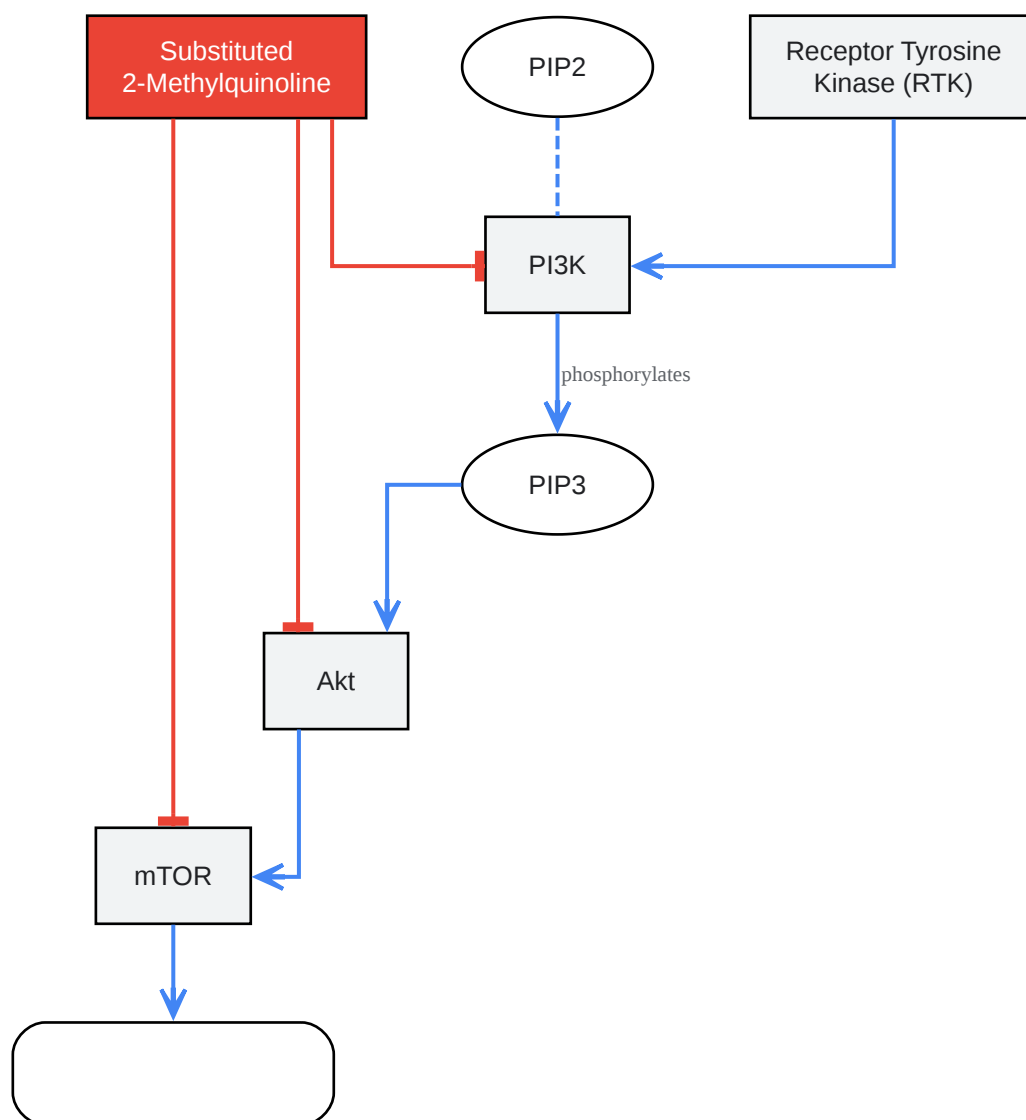
Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

- **Compound Dilution:** A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** The microbial strains are cultured to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

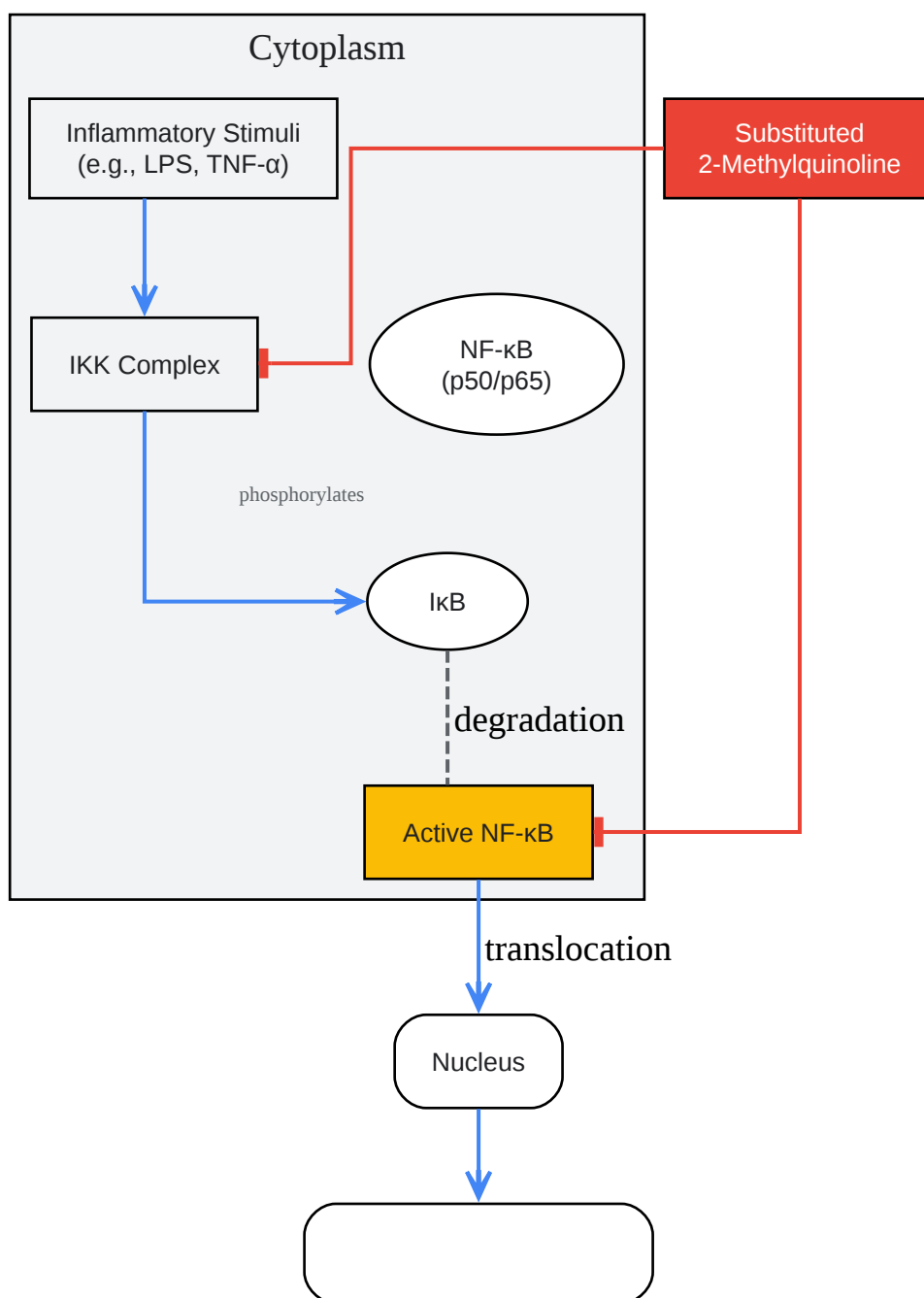
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.



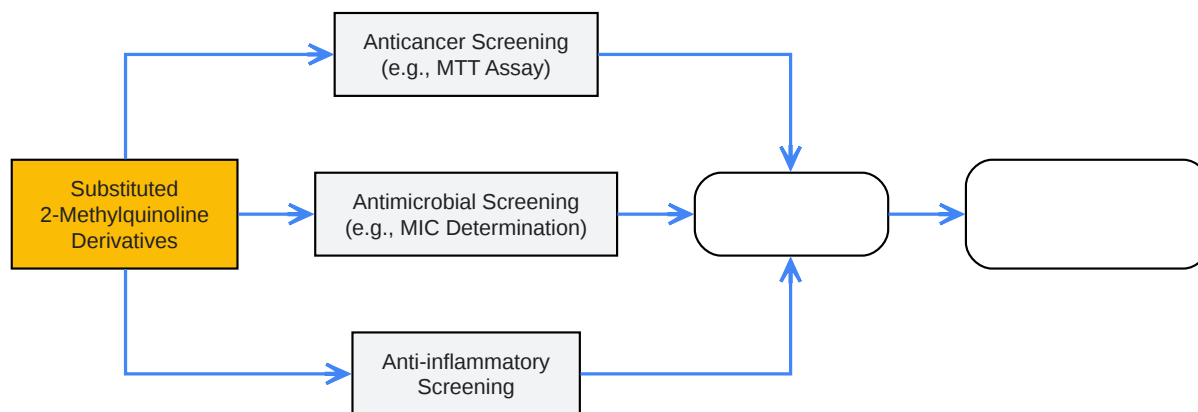
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 2-methylquinolines.



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Caption: Suppression of the NF-κB signaling pathway by substituted 2-methylquinolines.



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Caption: Generalized experimental workflow for the biological evaluation of substituted 2-methylquinolines.

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